(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Overview
Description
“(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride” is a chemical compound with the CAS number 1421-65-4 . It has a molecular weight of 247.68 and a molecular formula of C10H14ClNO4 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with two hydroxyl groups (3,4-dihydroxyphenyl), an amino group (2-amino), and a methyl ester group (methyl propanoate) .Physical And Chemical Properties Analysis
This compound is stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . Unfortunately, the boiling point data is not available .Scientific Research Applications
Anti-inflammatory Properties
Research has identified phenolic compounds closely related to (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, showing potential anti-inflammatory activities. Compounds isolated from Eucommia ulmoides Oliv. leaves demonstrated modest inhibitory activities against NO production in macrophage cells, suggesting anti-inflammatory effects (Ren et al., 2021).
Antimalarial Activity
A study on related compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice. This highlights a potential application of similar compounds in treating malaria (Werbel et al., 1986).
Uterine Relaxant Activity
Compounds structurally similar to (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride were shown to have potent uterine relaxant activity, suggesting possible applications in conditions requiring uterine relaxation (Viswanathan et al., 2005).
Anti-Myocardial Ischemia Potential
Danshensu derivatives, which include similar compounds, have been explored for their protective activities against hypoxia-induced cellular damage. These derivatives, such as(R)-methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoate, have shown potential in anti-myocardial ischemia therapy (Dong et al., 2009).
Polymorphism Studies in Pharmaceutical Compounds
Polymorphic forms of compounds structurally related to (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride have been studied, highlighting the importance of understanding polymorphism in the development of pharmaceuticals (Vogt et al., 2013).
Synthesis of Enantiomerically Pure Compounds
Efforts in synthesizing enantiomerically pure forms of related compounds have been documented, which is crucial for the development of drugs with specific stereoselective properties (Narsaiah & Kumar, 2011).
Biodegradable Polymers from Natural Amino Acids
Research on creating biodegradable polymers using tyrosine-based monomers, including those structurally similar to (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, has shown promise in developing eco-friendly materials (Abdolmaleki et al., 2011).
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGNJLMSYIJWII-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045763 | |
Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | |
CAS RN |
1421-65-4 | |
Record name | L-Dopa methyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melevodopa hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELEVODOPA HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU1A8866V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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